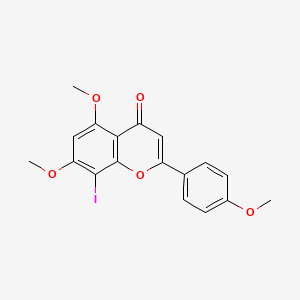
8-Iodo-4',5,7-trimethoxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Iodo-4’,5,7-trimethoxyflavone: is a synthetic flavonoid compound characterized by the presence of iodine at the 8th position and methoxy groups at the 4’, 5, and 7 positions of the flavone backbone. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Iodination: One method involves the direct iodination of 5,7,4’-trimethoxyflavone using iodine monochloride in glacial acetic acid.
Benzylation and Iodination: Another approach starts with the benzylation of 5,7,4’-trihydroxyflavone, followed by iodination, debenzylation, and methylation.
Starting from Acetophenone: A third method involves starting with 3-iodo-2-hydroxy-4,6-dimethoxy-acetophenone, followed by a standard flavone synthesis.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions, particularly at the iodine position.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions:
Iodine Monochloride: Used for the iodination step.
Acetic Acid: Common solvent for the reaction.
Boron Trichloride: Used for demethylation reactions.
Major Products:
Demethylated Flavones: Demethylation of 8-Iodo-4’,5,7-trimethoxyflavone can yield various demethylated flavones.
Scientific Research Applications
Chemistry: : The compound is used as an intermediate in the synthesis of other complex flavonoids and biflavonoids .
Biology and Medicine: : Flavonoids, including 8-Iodo-4’,5,7-trimethoxyflavone, are studied for their potential therapeutic effects, such as anti-inflammatory and anticancer activities .
Industry: : The compound’s antioxidant properties make it a candidate for use in the food and cosmetic industries .
Mechanism of Action
The mechanism of action of 8-Iodo-4’,5,7-trimethoxyflavone involves its interaction with various molecular targets and pathways. Flavonoids are known to inhibit oxidative stress and related downstream responses, including inflammatory pathways . They can also interact with nuclear receptors, kinases, and G protein-coupled receptors, contributing to their diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
6-Iodo-5,7,4’-trimethoxyflavone: Another iodinated flavone with similar properties.
4’,5,7-Trimethoxyflavone: A non-iodinated flavone with similar methoxy substitutions.
Uniqueness
Properties
CAS No. |
1165-94-2 |
|---|---|
Molecular Formula |
C18H15IO5 |
Molecular Weight |
438.2 g/mol |
IUPAC Name |
8-iodo-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H15IO5/c1-21-11-6-4-10(5-7-11)13-8-12(20)16-14(22-2)9-15(23-3)17(19)18(16)24-13/h4-9H,1-3H3 |
InChI Key |
IQMRCLWZANBISD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


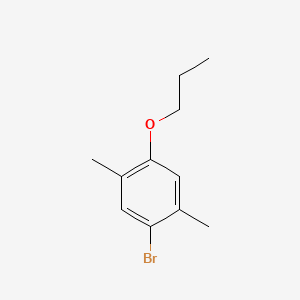
![methanesulfonic acid;N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B14762663.png)
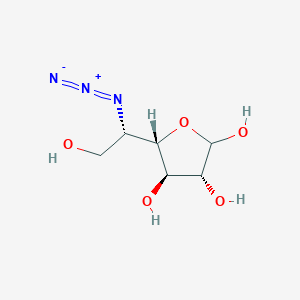
![(E)-N'-(9-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide](/img/structure/B14762671.png)
![3-Methoxy-4-[(4-methoxyphenyl)methyl]benzaldehyde](/img/structure/B14762673.png)
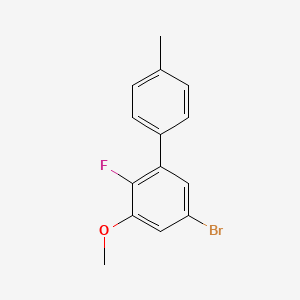
![Methyl 5-amino-3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14762688.png)
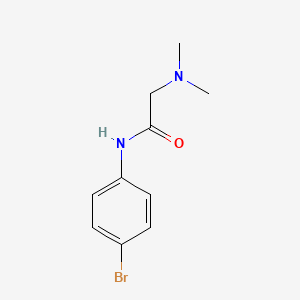
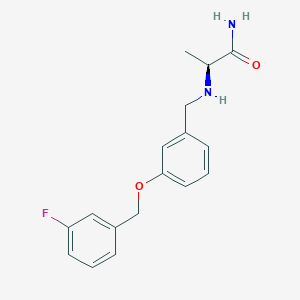
![3-Amino-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)propanamide hydrochloride](/img/structure/B14762707.png)
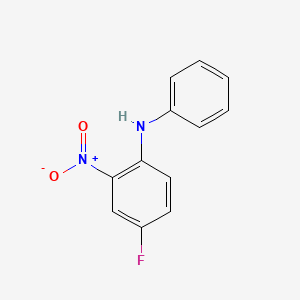
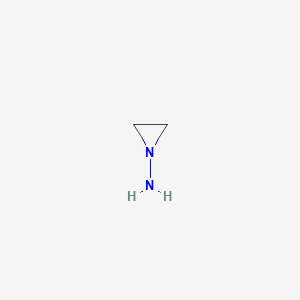
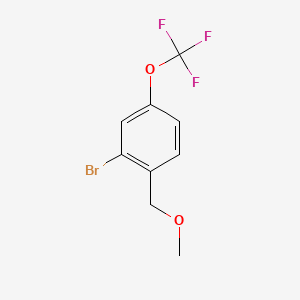
![1-((1S,3R,4R,7R)-7-Hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14762734.png)
